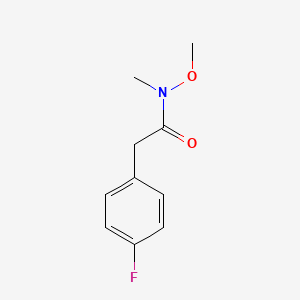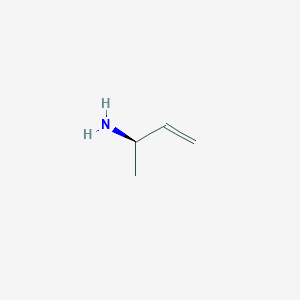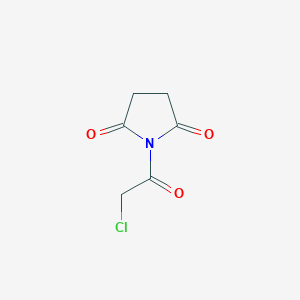![molecular formula C11H14O2 B1612904 [3-(Cyclopropylmethoxy)phenyl]methanol CAS No. 411229-88-4](/img/structure/B1612904.png)
[3-(Cyclopropylmethoxy)phenyl]methanol
Vue d'ensemble
Description
“[3-(Cyclopropylmethoxy)phenyl]methanol” is a chemical compound with the molecular formula C11H14O2 . It is also known as 1-(hydroxymethyl)-3-(cyclopropylmethoxy)-benzene .
Molecular Structure Analysis
The molecular structure of “[3-(Cyclopropylmethoxy)phenyl]methanol” consists of a phenyl group (a benzene ring) with a methanol and a cyclopropylmethoxy group attached . The molecular weight of the compound is 178.23 g/mol .Applications De Recherche Scientifique
Application 2: Material Science
- Results/Outcomes : The addition of aryloxy phenols has been shown to enhance the material properties, such as increased resistance to degradation under high temperatures .
Application 7: Antioxidant and UV Absorbers
- Results/Outcomes : The effectiveness of these compounds as antioxidants and UV absorbers can lead to their use in skincare products, packaging materials, and coatings that require UV protection .
Application 8: Flame Retardants
- Results/Outcomes : Materials treated with aryloxy phenols have shown increased resistance to ignition and slower burning rates .
Application 9: Antibacterial Agents
- Results/Outcomes : Some aryloxy phenol derivatives have demonstrated significant antibacterial activity, which could lead to the development of new antibacterial drugs .
Application 10: Bioactive Natural Product Synthesis
- Results/Outcomes : The synthesis of bioactive natural products can lead to the discovery of new drugs and treatments for various diseases .
Application 11: Conducting Polymers
- Results/Outcomes : Conducting polymers have potential uses in flexible electronics, sensors, and other advanced technological applications .
Application 12: Drug Discovery
- Results/Outcomes : Promising results have been observed in the treatment of certain conditions, indicating the potential of aryloxy phenols in drug development.
Application 13: Synthesis of Bioactive Compounds
- Results/Outcomes : The synthesized compounds could exhibit a range of biological activities, potentially leading to new treatments or products .
Application 14: Liquid Crystals
- Results/Outcomes : The resulting liquid crystals could have specific thermal and optical properties suitable for use in electronic displays .
Application 15: Organic Light-Emitting Diodes (OLEDs)
- Results/Outcomes : Improved efficiency and stability of OLEDs could be achieved, enhancing the performance of these devices .
Application 16: Anti-Inflammatory Agents
- Results/Outcomes : If successful, these compounds could lead to the development of new anti-inflammatory medications .
Application 17: Antimicrobial Coatings
- Results/Outcomes : The coatings could reduce the risk of infections associated with medical devices .
Application 18: Agricultural Chemicals
Propriétés
IUPAC Name |
[3-(cyclopropylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9,12H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDYWOJVMBENQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627531 | |
| Record name | [3-(Cyclopropylmethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Cyclopropylmethoxy)phenyl]methanol | |
CAS RN |
411229-88-4 | |
| Record name | [3-(Cyclopropylmethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

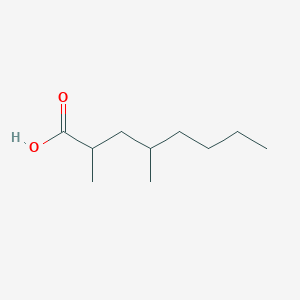
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1612822.png)
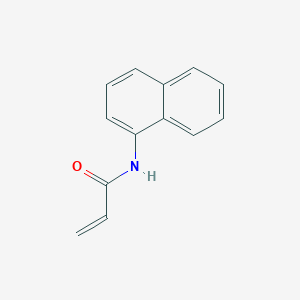
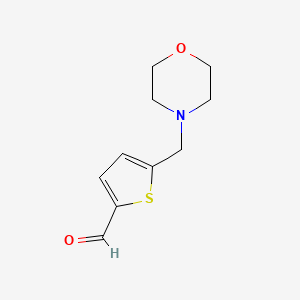
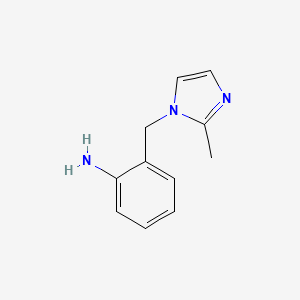
![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)
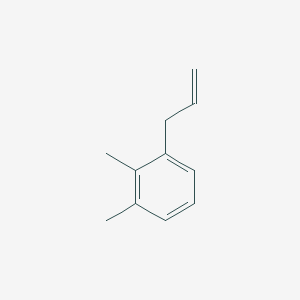
![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1612837.png)
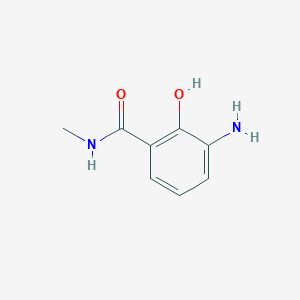
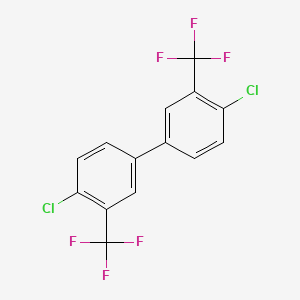
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)
